
Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” is an organic compound . It belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of “Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” can be represented by the InChI code:1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) . Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Physical And Chemical Properties Analysis
“Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
- Antimicrobial Agents : Compounds derived from 1,2,4-triazoles exhibit antimicrobial properties . Researchers may explore the potential of this compound as an antimicrobial agent.
- Anticancer Agents : Investigate its potential as an anticancer drug, considering the diverse activities of 1,2,4-triazole derivatives .
- Antiviral Activity : Explore its effects against viral infections .
- Fungicides, Herbicides, and Insecticides : 1,2,4-triazole-based compounds are used as potent fungicides, herbicides, and insecticides in agriculture .
- β-(1,2,4-Triazol-1-yl)-L-alanine : Investigate its role as a metabolite in plants, such as in the fungicide myclobutanil .
- β-(3-amino-1,2,4-triazol-1-yl)-L-alanine : Study its significance as a metabolite of the weedkiller 3-amino-1,2,4-triazole .
Medicinal Chemistry and Drug Development
Agricultural Science
Metabolite Studies
Peptide Chemistry
Safety and Hazards
“Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This opens up new possibilities for the synthesis of complex organic compounds, including peptides .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of tert-butoxycarbonyl-protected amino acids (boc-aails) . These compounds are often used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
Boc-aails, from which this compound is derived, are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with its targets through amide bond formation, a common reaction in peptide synthesis.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its logP values suggest moderate lipophilicity , which may influence its distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in various solvents may influence its action and efficacy
properties
IUPAC Name |
methyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVHXUXXUPHPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

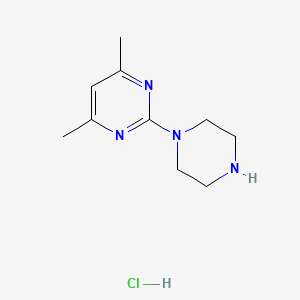
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)


![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2388965.png)
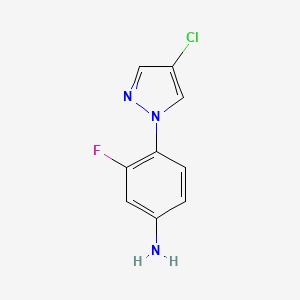
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)
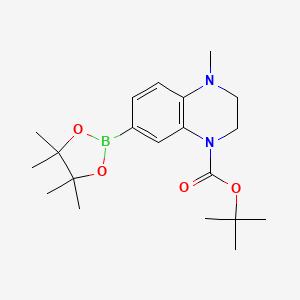
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)
![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)

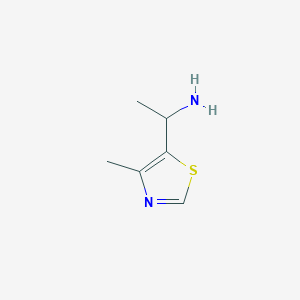
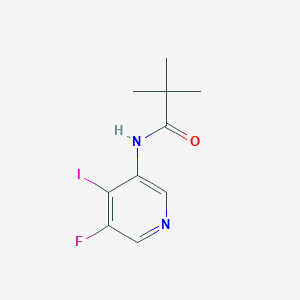
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)